molecular formula C6H5O7Yb B14669622 Ytterbium citrate CAS No. 38710-43-9

Ytterbium citrate

Katalognummer: B14669622
CAS-Nummer: 38710-43-9
Molekulargewicht: 362.14 g/mol
InChI-Schlüssel: RBBYMRAJDRINTJ-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ytterbium citrate is a chemical compound that combines the rare earth element ytterbium with citric acid. Ytterbium, represented by the symbol Yb and atomic number 70, is a lanthanide known for its unique properties and applications in various fields Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ytterbium citrate can be synthesized through a reaction between ytterbium oxide (Yb2O3) and citric acid in an aqueous solution. The reaction typically involves dissolving ytterbium oxide in a solution of citric acid, followed by heating and stirring to ensure complete dissolution and reaction. The resulting solution is then evaporated to obtain this compound as a solid product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to separate and purify this compound from other by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ytterbium citrate undergoes various chemical reactions, including:

    Oxidation: Ytterbium can react with oxygen to form ytterbium oxide.

    Reduction: Ytterbium compounds can be reduced to lower oxidation states.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield ytterbium oxide, while substitution reactions can produce various ytterbium complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Ytterbium citrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of ytterbium citrate involves its interaction with molecular targets and pathways. In biological systems, ytterbium ions can bind to specific proteins and enzymes, affecting their activity and function. The citrate component may facilitate the transport and uptake of ytterbium ions into cells, enhancing their bioavailability and effectiveness .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ytterbium citrate can be compared with other ytterbium compounds, such as:

Uniqueness

This compound’s uniqueness lies in its combination of ytterbium and citric acid, which imparts specific properties and applications not found in other ytterbium compounds. The citrate ligand enhances the solubility and bioavailability of ytterbium, making it more suitable for certain biological and medical applications .

Eigenschaften

CAS-Nummer

38710-43-9

Molekularformel

C6H5O7Yb

Molekulargewicht

362.14 g/mol

IUPAC-Name

2-hydroxypropane-1,2,3-tricarboxylate;ytterbium(3+)

InChI

InChI=1S/C6H8O7.Yb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI-Schlüssel

RBBYMRAJDRINTJ-UHFFFAOYSA-K

Kanonische SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Yb+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.